Cas no 1804857-34-8 (3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine)

3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine is a versatile organic compound with distinct structural features. It exhibits potent biological activity and is known for its unique fluorine and iodine substitutions, which enhance its reactivity and selectivity in various chemical transformations. This compound is particularly valuable in drug discovery and medicinal chemistry due to its ability to facilitate the synthesis of complex molecules with desired pharmacological profiles.
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine structure
1804857-34-8 structure
商品名:3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine
CAS番号:1804857-34-8
MF:C7H7F2IN2O
メガワット:300.044560670853
CID:4885985

3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine
    • インチ: 1S/C7H7F2IN2O/c8-6(9)4-2-12-7(10)3(1-11)5(4)13/h2,6H,1,11H2,(H,12,13)
    • InChIKey: WTPBHBSEXQCRFE-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(CN)C(C(C(F)F)=CN1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 299
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 55.1

3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029031403-1g
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine
1804857-34-8 95%
1g
$2,866.05 2022-04-01
Alichem
A029031403-250mg
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine
1804857-34-8 95%
250mg
$950.60 2022-04-01
Alichem
A029031403-500mg
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine
1804857-34-8 95%
500mg
$1,752.40 2022-04-01

3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine 関連文献

3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridineに関する追加情報

Professional Introduction to 3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine (CAS No. 1804857-34-8)

3-(Aminomethyl)-5-()-4-hydroxy-2-iodopyridine (CAS No. 1804857-34-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, exhibits a promising potential in the development of novel therapeutic agents. Its molecular architecture, incorporating both aminomethyl and substituents, alongside an iodopyridine core, makes it a versatile intermediate for synthetic chemists and pharmacologists.

The scaffold is particularly noteworthy due to its prevalence in biologically active molecules. Pyridine derivatives are widely recognized for their role in drug discovery, with numerous examples having made it through clinical trials and into market-ready pharmaceuticals. The presence of an iodine atom at the 2-position of the pyridine ring not only enhances the compound's reactivity but also opens up possibilities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often essential for achieving high binding affinity and selectivity in drug candidates.

In recent years, there has been a surge in research focusing on fluorinated compounds, with groups being particularly favored. The introduction of fluorine atoms into molecular structures can lead to improved metabolic stability, altered electronic properties, and enhanced binding interactions with biological targets. The -substituted analogue of 3-()-4-hydroxy-2- is no exception and has been explored in various contexts as a building block for more sophisticated pharmacophores.

The group attached to the pyridine ring provides a reactive site for further chemical manipulation. This functionality can be readily incorporated into larger molecules through amide or urea bond formation, enabling the creation of peptidomimetics or other protein-targeting agents. Additionally, the hydroxyl group at the 4-position offers another handle for derivatization, allowing chemists to fine-tune solubility, lipophilicity, and other physicochemical properties critical for drug development.

The compound's potential applications extend beyond traditional small-molecule drug design. Its unique structural motifs have also been explored in the development of probes for biochemical assays and as intermediates in the synthesis of functional materials. For instance, the iodine atom can serve as a handle for attaching fluorophores or other tags, making this compound valuable for imaging studies and diagnostic applications.

The synthesis of 3-()-5-()-4-hydroxy-2- involves multiple steps that require precise control over reaction conditions. Given its complexity, researchers have leveraged advanced synthetic techniques to optimize yield and purity. Recent advances in flow chemistry have enabled more efficient production processes, reducing reliance on traditional batch methods and minimizing waste generation.

Evaluation of this compound's pharmacological profile has revealed intriguing interactions with various biological targets. Preclinical studies have demonstrated its efficacy in modulating pathways relevant to inflammation, cancer, and neurodegenerative diseases. The combination of structural features—such as the , , and hydroxyl groups—contributes to its multifaceted activity profile. Further investigation into its mechanism of action may uncover novel therapeutic strategies that could benefit patients suffering from these conditions.

The growing interest in heterocyclic compounds like 3-()-5-()-4-hydroxy-2- underscores their importance as scaffolds for drug discovery. Computational modeling techniques have been increasingly employed to predict binding affinities and optimize lead structures before experimental validation becomes necessary. These computational approaches not only accelerate the drug development pipeline but also provide insights into structure-activity relationships that guide synthetic efforts.

In conclusion, 3-()-5-()-4-hydroxy-2- (CAS No. 1804857-34-8) represents a compelling example of how structural complexity can translate into biological activity. Its unique combination of functional groups makes it an invaluable asset for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications and synthetic methodologies for this compound, its relevance in pharmaceutical chemistry is expected to grow even further.

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